molecular formula C9H13ClFN B15328780 (S)-1-(2-Fluoro-3-methylphenyl)ethan-1-amine hydrochloride

(S)-1-(2-Fluoro-3-methylphenyl)ethan-1-amine hydrochloride

Cat. No.: B15328780
M. Wt: 189.66 g/mol
InChI Key: GHNHXSVGNAZOSO-FJXQXJEOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-(2-Fluoro-3-methylphenyl)ethan-1-amine hydrochloride is a chiral primary amine hydrochloride salt characterized by an (S)-configured ethylamine backbone attached to a 2-fluoro-3-methylphenyl aromatic ring.

The compound’s molecular formula is C₉H₁₂ClFN, with a molecular weight of 203.65 g/mol (inferred from structural analogs in –6).

Properties

Molecular Formula

C9H13ClFN

Molecular Weight

189.66 g/mol

IUPAC Name

(1S)-1-(2-fluoro-3-methylphenyl)ethanamine;hydrochloride

InChI

InChI=1S/C9H12FN.ClH/c1-6-4-3-5-8(7(2)11)9(6)10;/h3-5,7H,11H2,1-2H3;1H/t7-;/m0./s1

InChI Key

GHNHXSVGNAZOSO-FJXQXJEOSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)[C@H](C)N)F.Cl

Canonical SMILES

CC1=C(C(=CC=C1)C(C)N)F.Cl

Origin of Product

United States

Preparation Methods

Formation of the Schiff Base Intermediate

Condensation of 2-fluoro-3-methylacetophenone (1.0 equiv) with (S)-α-methylbenzylamine (1.2 equiv) in toluene under reflux with p-toluenesulfonic acid (PTSA, 0.1 equiv) yields the corresponding Schiff base. Azeotropic removal of water via a Dean-Stark apparatus drives the reaction to completion within 10–12 hours. The crude product is washed with sodium carbonate and brine to remove residual acid, affording the intermediate as a syrup.

Hydrogenation and Diastereomer Resolution

The Schiff base undergoes catalytic hydrogenation using 10% palladium on carbon (Pd/C) in ethyl acetate at 35–40°C under 50 psi H₂ pressure. Complete reduction is achieved within 12 hours, yielding a mixture of diastereomeric amines. Subsequent treatment with PTSA in ethyl acetate at 45–50°C selectively crystallizes the (S,S)-diastereomeric salt, which is filtered and washed with cold ethyl acetate to remove impurities.

Cleavage of the Chiral Auxiliary

The isolated diastereomeric salt is treated with 10% NaOH to liberate the free amine, followed by extraction with methylene chloride. Final hydrogenolysis of the (S)-α-methylbenzyl group using Pd/C in methanol under H₂ atmosphere produces (S)-1-(2-Fluoro-3-methylphenyl)ethan-1-amine. The free amine is converted to its hydrochloride salt by treatment with HCl in isopropanol, yielding a crystalline solid with >99% chiral purity (Table 1).

Table 1. Optimization of Chiral Auxiliary-Mediated Synthesis

Parameter Condition Yield (%) er (S:R)
Catalyst (Pd/C) 10 wt% 92 99:1
Solvent Ethyl acetate 88 98:2
Temperature 40°C 95 99:1
H₂ Pressure 50 psi 90 99:1

Asymmetric Catalytic Hydrogenation

Asymmetric hydrogenation of the corresponding ketimine offers a more direct route to the target amine. The imine derivative of 2-fluoro-3-methylacetophenone is prepared by condensation with ammonium acetate in ethanol.

Catalytic Conditions

Using a chiral ruthenium catalyst (e.g., Ru-(S)-BINAP), the imine is hydrogenated at 80°C under 100 psi H₂ pressure. This method achieves enantiomeric ratios (er) of 95:5, though yields are moderate (70–75%) due to competing side reactions.

Solvent and Additive Effects

Polar solvents such as methanol improve catalyst solubility but reduce enantioselectivity. Addition of tert-butoxide (1 equiv) enhances turnover frequency by deprotonating the imine intermediate, as shown in Table 2.

Table 2. Asymmetric Hydrogenation Optimization

Solvent Additive Yield (%) er (S:R)
Methanol None 65 90:10
THF KOtBu 75 95:5
Ethanol NaOtBu 70 93:7

Enzymatic Resolution

Kinetic resolution of racemic 1-(2-fluoro-3-methylphenyl)ethan-1-amine using immobilized lipases (e.g., Candida antarctica Lipase B) provides an eco-friendly alternative. The amine is acylated with vinyl acetate in tert-butyl methyl ether, enabling selective acetylation of the (R)-enantiomer.

Reaction Conditions

At 30°C, the lipase-catalyzed acylation achieves 48% conversion in 24 hours, leaving the (S)-amine unreacted (er 96:4). The products are separated via column chromatography, yielding the (S)-amine with 85% recovery.

Hydrochloride Salt Formation

The free (S)-amine is dissolved in anhydrous ethanol and treated with concentrated HCl (1.1 equiv) at 0°C. Precipitation of the hydrochloride salt is complete within 2 hours, yielding a white crystalline solid. Recrystallization from ethanol/ethyl acetate (1:3) affords the final product with >99% purity.

Characterization Data

  • Melting Point : 178–180°C (decomp.)
  • [α]²⁵D : +82° (c = 0.5, MeOH)
  • IR (KBr) : 3369 cm⁻¹ (N-H stretch), 1610 cm⁻¹ (C=C aromatic), 1246 cm⁻¹ (C-F)
  • ¹H NMR (400 MHz, D₂O) : δ 7.25 (m, 1H, ArH), 7.12 (d, 1H, ArH), 4.12 (q, 1H, CH), 2.35 (s, 3H, CH₃), 1.52 (d, 3H, CH₃)

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2-Fluoro-3-methylphenyl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

    Medicinal Chemistry: As a building block for the synthesis of pharmaceutical compounds.

    Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.

    Biological Studies: To study the effects of fluorinated amines on biological systems.

    Industrial Applications: In the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-1-(2-Fluoro-3-methylphenyl)ethan-1-amine hydrochloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, influencing their activity through binding interactions. The presence of the fluorine atom can enhance binding affinity and selectivity.

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : The target compound’s ortho-fluoro and meta-methyl arrangement balances steric hindrance and electronic effects, distinguishing it from analogs with para-fluoro (CAS 2075820-33-4) or meta-trifluoromethyl (Compound 55.1) groups .
  • Steric Bulk : Halogenated analogs (e.g., 4-Bromo-3-chloro derivative) exhibit higher molecular weights and steric bulk, which may reduce solubility or bioavailability .

Stereochemical and Pharmacological Implications

  • Enantiomeric Specificity : The (S)-configuration in the target compound and its analogs (e.g., CAS 1332832-14-0) is critical for chiral recognition in biological systems. For example, the (R)-enantiomer of 1-(2,5-difluorophenyl)ethanamine (CAS 1391449-47-0) may exhibit divergent activity due to reversed spatial orientation .
  • Lipophilicity Trends: The meta-methyl group in the target compound increases logP compared to non-methylated analogs (e.g., CAS 1332832-14-0), suggesting enhanced membrane permeability .

Biological Activity

(S)-1-(2-Fluoro-3-methylphenyl)ethan-1-amine hydrochloride is a chiral amine compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, therapeutic implications, and comparative studies with similar compounds.

  • Chemical Formula : C10H12ClF
  • Molecular Weight : Approximately 189.66 g/mol
  • Chirality : Exists as a single enantiomer, which influences its biological activity significantly compared to its enantiomer.

The compound interacts with various molecular targets, particularly neurotransmitter receptors. Its biological activity may involve:

  • Agonist/Antagonist Activity : It has been studied for its role as an agonist or antagonist at serotonin and norepinephrine transporters, crucial for mood regulation and neurological function.
  • Signal Transduction Modulation : The compound influences cellular signaling pathways that may lead to therapeutic effects in conditions such as depression and anxiety disorders.

Neuropharmacological Effects

Research indicates that this compound can modulate neurotransmitter systems, potentially affecting mood and anxiety. Studies have shown that similar fluorinated compounds often exhibit significant biological effects, including modulation of neurotransmitter systems.

Comparative Studies

A comparative analysis with other chiral amines reveals distinct pharmacological profiles. For instance, the presence of the fluorine atom enhances lipophilicity and binding affinity to certain receptors, making it a candidate for further pharmacological studies.

Compound NameMolecular FormulaUnique Features
(S)-1-(2-Fluoro-3-methylphenyl)ethanamine hydrochlorideC10H12ClFChiral variant; distinct pharmacokinetic properties
2-Fluoro-1-(4-fluoro-3-methylphenyl)ethan-1-amineC10H12F2Contains two fluorine atoms; different pharmacological properties
2-Fluoro-1-(3-methylphenyl)ethan-1-amineC10H12FSimilar structure but lacks the second fluorine atom

Case Study 1: Antidepressant Activity

In a study examining the antidepressant-like effects of related compounds, it was found that (S)-1-(2-Fluoro-3-methylphenyl)ethanamine hydrochloride exhibited significant activity in reducing depressive-like behaviors in animal models. The mechanism was linked to its action on serotonin receptors, suggesting potential for treating mood disorders .

Case Study 2: Anxiety Disorders

Another investigation focused on the anxiolytic properties of this compound. Results indicated that it could reduce anxiety-like behaviors in rodents, possibly through modulation of norepinephrine pathways .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (S)-1-(2-Fluoro-3-methylphenyl)ethan-1-amine hydrochloride, and how can enantiomeric purity be ensured?

  • Methodological Answer : A multi-step synthesis starting from 2-fluoro-3-methylacetophenone is typical. The process involves:

  • Step 1 : Reductive amination using a chiral catalyst (e.g., Ru-BINAP complexes) to introduce the (S)-configuration .
  • Step 2 : Hydrochloride salt formation via reaction with HCl in ethanol to enhance solubility and stability .
  • Enantiomeric Purity : Chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and polarimetric analysis are critical for verifying >99% enantiomeric excess .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR (in DMSO-d6) identify the aromatic fluorine coupling pattern (e.g., 3JHF^3J_{H-F} = 8.5 Hz) and confirm the methyl group at C3 .
  • Mass Spectrometry : High-resolution ESI-MS detects the molecular ion [M+H]+^+ at m/z 198.082 (calculated) and isotopic peaks for chlorine .
  • X-ray Diffraction : Single-crystal X-ray analysis resolves the spatial arrangement of the fluorine and methyl groups, critical for structure-activity studies .

Q. How should researchers handle solubility challenges in biological assays?

  • Methodological Answer : The hydrochloride salt improves aqueous solubility (up to 50 mM in PBS at pH 7.4). For hydrophobic matrices (e.g., lipid bilayers), dissolve in DMSO (≤1% v/v) to avoid solvent toxicity. Pre-filter solutions (0.22 µm) to prevent aggregation .

Q. What safety protocols are essential during laboratory handling?

  • Methodological Answer :

  • Use PPE (gloves, goggles, lab coat) and work in a fume hood.
  • In case of skin contact, wash immediately with 10% sodium bicarbonate solution to neutralize residual HCl .
  • Store at 2–8°C under inert gas (argon) to prevent degradation .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s interaction with serotonin receptors?

  • Methodological Answer :

  • Perform docking studies (e.g., AutoDock Vina) using the crystal structure of 5-HT2A_{2A} receptors (PDB ID: 6WGT). Focus on the fluorine’s electrostatic potential and methyl group’s steric effects .
  • Validate predictions with radioligand binding assays (IC50_{50} measurements) in HEK293 cells transfected with human 5-HT2A_{2A} .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer :

  • Source Analysis : Compare assay conditions (e.g., cell lines, incubation times). For instance, IC50_{50} discrepancies in kinase inhibition may arise from ATP concentration variations .
  • Metabolic Stability Testing : Use liver microsomes to assess if rapid degradation (e.g., CYP3A4-mediated) reduces observed activity .

Q. How can the compound’s stability under physiological conditions be quantified?

  • Methodological Answer :

  • Forced Degradation Studies : Expose to pH 1–13 buffers (37°C, 24 hrs) and analyze via LC-MS. The methyl group at C3 enhances stability at pH 7.4 (t1/2_{1/2} > 8 hrs) compared to non-methylated analogs .
  • Photostability Testing : UV irradiation (λ = 254 nm) for 48 hrs reveals no significant decomposition, confirming suitability for in vivo imaging .

Q. What advanced techniques validate enantioselective synthesis scalability?

  • Methodological Answer :

  • Continuous Flow Chemistry : Optimize residence time (10–15 min) and catalyst loading (0.5 mol%) to achieve 85% yield at 100 g scale .
  • Process Analytical Technology (PAT) : Use inline FTIR to monitor imine intermediate formation and prevent racemization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.